Diastereomer Selectivity in 1''-Hydroxylation
Bufuralol's metabolic fate depends on which CYP isoform predominates. In human liver microsomes, three out of four samples exhibited CYP2D6-type selectivity (1''R-OH < 1''S-OH), while one sample showed CYP2C19-type selectivity (1''R-OH > 1''S-OH) [1]. This diastereomer selectivity difference enables discrimination between CYP2D6- and CYP2C19-mediated metabolism, a feature not observed with achiral probe substrates like dextromethorphan.
| Evidence Dimension | Diastereomer formation selectivity (1''-hydroxybufuralol) |
|---|---|
| Target Compound Data | CYP2D6-type: 1''R-OH < 1''S-OH; CYP2C19-type: 1''R-OH > 1''S-OH |
| Comparator Or Baseline | Recombinant CYP2D6 (1''R-OH < 1''S-OH) vs. recombinant CYP2C19 (1''R-OH > 1''S-OH) |
| Quantified Difference | Opposite diastereomer preference enables isoform discrimination |
| Conditions | Human liver microsomes; chiral HPLC separation of four 1''-OH-BF diastereomers |
Why This Matters
Enables researchers to distinguish CYP2D6- from CYP2C19-mediated metabolism in complex biological matrices, a capability lacking in alternative CYP2D6 probes.
- [1] Narimatsu S, et al. Stereoselective metabolism of bufuralol racemate and enantiomers in human liver microsomes. J Pharmacol Exp Ther. 2002;303(1):172-178. View Source
